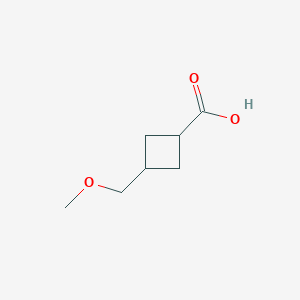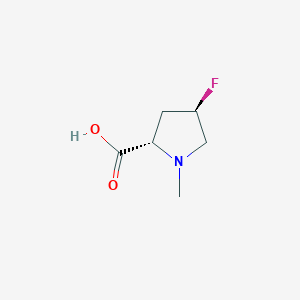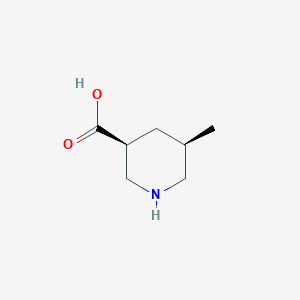
4-(Methylsulfonyl)-2-(trifluoromethyl)phenylhydrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Methylsulfonyl)-2-(trifluoromethyl)phenylhydrazine, also known as 4-MSTPH or MSTPH, is a highly reactive and versatile compound that has many potential applications in scientific research and in the laboratory. It is a hydrazine derivative that has a wide range of reactivity and is used in a variety of chemical reactions. MSTPH is also used in the synthesis of other compounds and in the production of various pharmaceuticals. This article will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for MSTPH.
Wissenschaftliche Forschungsanwendungen
MSTPH has many potential applications in scientific research. It can be used as a reagent in the synthesis of various compounds, such as isocyanates, amines, and nitriles. It can also be used as a catalyst in the synthesis of polymers, such as polyurethanes and polyesters. Additionally, MSTPH can be used in the synthesis of pharmaceuticals, such as antibiotics and antifungals.
Wirkmechanismus
MSTPH is a highly reactive compound that can undergo a variety of reactions. It can react with aldehydes and ketones to form alcohols, with enones and enolates to form new products, and with phosphonium salts to form alkenes. Additionally, MSTPH can be used as a catalyst in the synthesis of polymers and pharmaceuticals.
Biochemical and Physiological Effects
MSTPH has been shown to have a variety of biochemical and physiological effects. It has been shown to act as an antioxidant, scavenging free radicals and preventing oxidative damage. Additionally, MSTPH has been shown to have anti-inflammatory and anti-cancer properties. It has also been shown to have an effect on the immune system, modulating the production of cytokines and other immune molecules.
Vorteile Und Einschränkungen Für Laborexperimente
MSTPH has many advantages for use in laboratory experiments. It is a highly reactive compound that can be used in a variety of reactions. Additionally, it is relatively inexpensive and easy to obtain. However, there are also some limitations to its use. It is a highly toxic compound and should be handled with caution. Additionally, it can be difficult to control the reaction conditions and obtain consistent results.
Zukünftige Richtungen
MSTPH has many potential future applications in scientific research. It can be used in the synthesis of new compounds, such as isocyanates, amines, and nitriles. Additionally, it can be used in the synthesis of polymers, such as polyurethanes and polyesters, and in the production of pharmaceuticals. Additionally, further research is needed to explore the potential of MSTPH as an antioxidant, anti-inflammatory, and anti-cancer agent. Finally, further research is needed to explore the potential of MSTPH as a catalyst in the synthesis of new compounds and pharmaceuticals.
Synthesemethoden
MSTPH can be synthesized using a variety of methods, including the Grignard reaction, the Michael addition reaction, and the Wittig reaction. The Grignard reaction involves the reaction of a Grignard reagent with an aldehyde or ketone to form an alcohol. The Michael addition reaction involves the addition of an organometallic compound to an enone or enolate to form a new product. The Wittig reaction involves the reaction of an aldehyde or ketone with a phosphonium salt to form an alkene.
Eigenschaften
IUPAC Name |
[4-methylsulfonyl-2-(trifluoromethyl)phenyl]hydrazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F3N2O2S/c1-16(14,15)5-2-3-7(13-12)6(4-5)8(9,10)11/h2-4,13H,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUOBBMAOWGAOKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC(=C(C=C1)NN)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9F3N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![6-Methoxy-1H-imidazo[4,5-c]pyridine, min. 95%](/img/structure/B6329777.png)

![4-([1,3]Oxazolo[4,5-c]pyridin-2-yl)aniline](/img/structure/B6329783.png)






